molecular formula C8H12ClF2NO2 B13458850 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride

8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride

Cat. No.: B13458850
M. Wt: 227.63 g/mol
InChI Key: JWNGUJQVNTZQEN-UHFFFAOYSA-N
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Description

8,8-Difluoro-3-azabicyclo[321]octane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a bicyclic compound that contains both fluorine and nitrogen atoms, making it a unique structure in the field of organic chemistry

Preparation Methods

The synthesis of 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include nucleophiles and electrophiles under controlled temperature and pH conditions.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its interaction with biological targets such as receptors and enzymes. The unique structure of 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride makes it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity and specificity for these targets. The fluorine atoms may also play a role in modulating the compound’s electronic properties, further influencing its biological activity .

Comparison with Similar Compounds

Similar compounds to 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride include other azabicyclo[3.2.1]octane derivatives, such as 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane and 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane . These compounds share the bicyclic scaffold but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of fluorine atoms in this compound distinguishes it from these similar compounds, potentially offering unique advantages in terms of stability and reactivity.

Properties

Molecular Formula

C8H12ClF2NO2

Molecular Weight

227.63 g/mol

IUPAC Name

8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11F2NO2.ClH/c9-8(10)5-1-2-7(8,6(12)13)4-11-3-5;/h5,11H,1-4H2,(H,12,13);1H

InChI Key

JWNGUJQVNTZQEN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNCC1C2(F)F)C(=O)O.Cl

Origin of Product

United States

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